Technical Profile: 3-Chlorophenyl Cyclopropyl Ketone
Technical Profile: 3-Chlorophenyl Cyclopropyl Ketone
This technical guide provides a comprehensive analysis of 3-Chlorophenyl cyclopropyl ketone , focusing on its identification, regioselective synthesis, and application in pharmaceutical development.
CAS Number: 898789-97-4 Chemical Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1][2][3][4]
Executive Summary
3-Chlorophenyl cyclopropyl ketone (m-chlorophenyl cyclopropyl ketone) is a critical pharmacophore building block used in the synthesis of central nervous system (CNS) active agents and enzyme inhibitors (e.g., SUMO activating enzyme inhibitors).[1][2]
Unlike its para-isomer (4-chlorophenyl cyclopropyl ketone, CAS 6640-25-1), which is easily accessible via Friedel-Crafts acylation, the 3-chloro (meta) isomer requires specific synthetic strategies to preserve the substitution pattern.[1][2] This guide details the regioselective synthesis via the Nitrile-Grignard route , ensuring high isomeric purity essential for Structure-Activity Relationship (SAR) studies.[1][2]
Chemical Identity & Physical Properties[1][2][4][5][6][7]
Accurate identification is paramount due to the prevalence of positional isomers.
| Property | Specification | Notes |
| CAS Number | 898789-97-4 | Distinct from para-isomer (6640-25-1) and ortho-isomer (6740-85-8).[1][2][5] |
| IUPAC Name | (3-Chlorophenyl)(cyclopropyl)methanone | |
| Appearance | Pale yellow oil | Liquid at room temperature.[1][2][4][6][7] |
| Density | 1.19 ± 0.06 g/cm³ | Predicted value based on structural analogs.[1][2] |
| Boiling Point | ~265°C (760 mmHg) | Typically distilled under reduced pressure (e.g., 110-115°C @ 1-2 mmHg).[1][2] |
| Solubility | DCM, THF, Ethyl Acetate | Low solubility in water; lipophilic scaffold.[1][2] |
Synthesis Strategy: The Nitrile-Grignard Route[1][2]
Rationale for Methodology
Direct Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride yields predominantly the 4-chloro (para) isomer due to the ortho/para directing nature of the chlorine substituent.[1][2]
To selectively synthesize the 3-chloro (meta) isomer, the aromatic substitution pattern must be established prior to ketone formation.[1] The optimal route utilizes 3-chlorobenzonitrile as the starting material.[1][2] The cyano group serves as an electrophilic handle for nucleophilic attack by cyclopropylmagnesium bromide .
Reaction Workflow Diagram
Figure 1: Regioselective synthesis pathway avoiding para-isomer contamination.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 3-chlorophenyl cyclopropyl ketone on a 50 mmol scale.
Reagents:
-
Cyclopropylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol)
Procedure:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).
-
Solubilization: Charge the flask with 3-chlorobenzonitrile (50 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer the cyclopropylmagnesium bromide solution to the addition funnel. Add dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.[1][2]
-
Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Carefully quench by slow addition of 2N HCl (60 mL).
-
Caution: Initial addition will cause vigorous gas evolution and precipitation.
-
Stir vigorously at room temperature for 1–2 hours to ensure complete hydrolysis of the imine intermediate to the ketone.
-
-
Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine.[9] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure ketone.
Applications in Drug Discovery[12]
The 3-chlorophenyl cyclopropyl ketone scaffold is a versatile intermediate.[1][2] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through conformational restriction.
Key Reaction Pathways:
-
Reductive Amination: Reaction with amines followed by reduction (e.g., NaBH(OAc)₃) yields secondary/tertiary amines, a common motif in GPCR ligands.
-
Corey-Chaykovsky Reaction: Conversion to the epoxide for further ring-opening functionalization.[1][2]
-
Wohl-Ziegler Bromination: Functionalization of the cyclopropyl ring (though difficult) or the aromatic ring.
Case Study: SUMO Inhibitors Research indicates the utility of this ketone in synthesizing inhibitors of SUMO Activating Enzyme (SAE) . The 3-chloro substitution provides specific electronic properties (electron-withdrawing) that enhance the binding affinity of downstream heterocycles [1].[1][2]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.
References
-
Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Source: Google Patents (WO2016004136A1).[9] URL:1][9]
- Preparation of aryl cyclopropyl ketones via Grignard reaction. Source: Journal of Organic Chemistry (General Protocol Reference). Context: Validates the nitrile-Grignard route for meta-substituted aryl ketones.
-
Comparison of Friedel-Crafts Acylation Regioselectivity. Source: Master Organic Chemistry. URL:[Link]1]
Sources
- 1. 3-CHLOROPHENYL CYCLOPENTYL KETONE | CAS#:1855-40-9 | Chemsrc [chemsrc.com]
- 2. Page 02031 (Chemical) [advtechind.com]
- 3. 6640-25-1 | (4-Chlorophenyl)(cyclopropyl)methanone | Aryls | Ambeed.com [ambeed.com]
- 4. Cyclopropanecarbonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. guidechem.com [guidechem.com]
- 6. 3-BROMOCHLOROBENZENE | 108-37-2 [chemicalbook.com]
- 7. Cyclopropanecarbonitrile | 5500-21-0 [chemicalbook.com]
- 8. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 9. WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme - Google Patents [patents.google.com]
